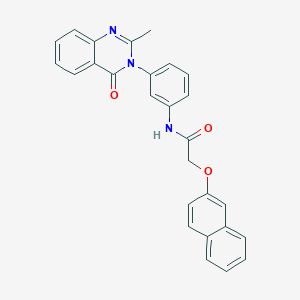

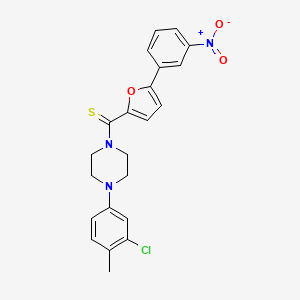

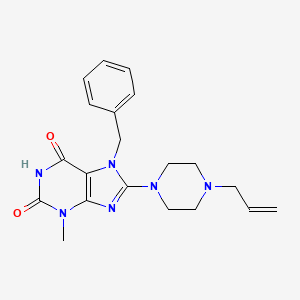

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMEMB is a chemical compound that belongs to the class of pyrimidine derivatives. It is synthesized by reacting 2-ethylbutanoyl chloride with 4-(dimethylamino)pyrimidine-2-carbaldehyde in the presence of a base. DMEMB has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Synthesis and Biological Applications

Synthesis of Pyrimidine Linked Heterocyclics : Compounds similar to N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide have been synthesized and evaluated for insecticidal and antibacterial potential. These compounds exhibit significant biological activities against Pseudococcidae insects and selected microorganisms (Deohate & Palaspagar, 2020).

Antiproliferative Activity Against Cancer : A series of pyrimidine derivatives, including those similar to the query compound, were synthesized and showed significant antiproliferative activity against various human cancer cell lines. This indicates potential applications in cancer research and therapy (Mallesha et al., 2012).

Synthesis of Nilotinib : Research into the synthesis of nilotinib, a tyrosine kinase inhibitor used in cancer treatment, involves similar compounds. This showcases the role of such chemicals in the development of important pharmaceuticals (Yu Yankun et al., 2011).

Chemical Structure and Properties

Hydrogen-Bonded Structures : Studies on the hydrogen-bonded ribbons in ethyl (E)-3-[2-amino-4,6-bis(dimethylamino)pyrimidin-5-yl]-2-cyanoacrylate provide insights into the structural properties of pyrimidine derivatives. This is crucial for understanding their reactivity and potential applications (Trilleras et al., 2008).

Electronic Structures and Assembly : Research on 4,6-disubstituted 2-amino-5-formylpyrimidines offers insights into their polarized electronic structures and hydrogen-bonded assembly. This information is essential for designing drugs and materials based on such compounds (Acosta et al., 2013).

Novel Compounds and Methods

Microwave Assisted Synthesis : The use of microwave-assisted synthesis for developing novel pyrazolone derivatives attached to a pyrimidine moiety demonstrates innovative methods in chemical synthesis. These methods can enhance efficiency in the production of similar compounds (Antre et al., 2011).

Novel Fungicide Discovery : The discovery of novel fungicides based on pyrimidin-4-amine derivatives, which are structurally related to the query compound, showcases the potential of such chemicals in agricultural applications (Liu et al., 2023).

Histone Deacetylase Inhibition : Research on the design and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) indicates the role of similar compounds in the development of anticancer drugs through histone deacetylase inhibition (Zhou et al., 2008).

properties

IUPAC Name |

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-2-ethylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O/c1-5-10(6-2)13(18)15-9-11-14-8-7-12(16-11)17(3)4/h7-8,10H,5-6,9H2,1-4H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSXIYCDCURFFNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NCC1=NC=CC(=N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-2-ethylbutanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2809407.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)

![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide](/img/structure/B2809423.png)